molecular formula C31H30N2O2 B464777 N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide CAS No. 349469-71-2

N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide

Cat. No.: B464777
CAS No.: 349469-71-2
M. Wt: 462.6g/mol
InChI Key: DPMQXUHCMGDSMR-UHFFFAOYSA-N
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Description

N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide is a complex organic compound with a molecular formula of C31H30N2O2 and a molecular weight of 462.5821 . This compound is characterized by its two diphenylacetyl groups attached to a central amide structure, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran (THF) and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

349469-71-2

Molecular Formula

C31H30N2O2

Molecular Weight

462.6g/mol

IUPAC Name

N-[2-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide

InChI

InChI=1S/C31H30N2O2/c1-23(33-31(35)29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-32-30(34)28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23,28-29H,22H2,1H3,(H,32,34)(H,33,35)

InChI Key

DPMQXUHCMGDSMR-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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